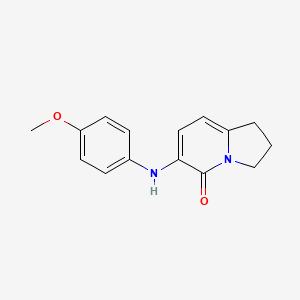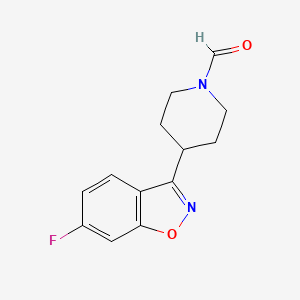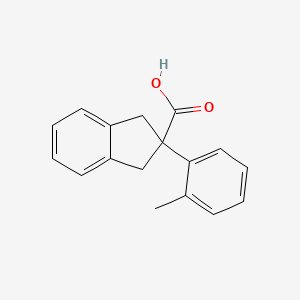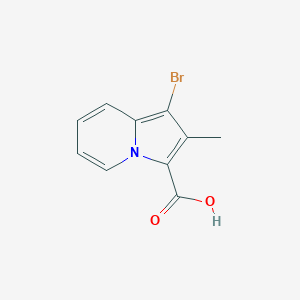![molecular formula C15H27BO2 B11861278 (trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative with a unique structure featuring a propyl group and a bicyclohexane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclohexane core, which can be achieved through the hydrogenation of cyclohexene derivatives.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with a suitable boron source, such as boron tribromide.
Industrial Production Methods
Industrial production of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boronate esters.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and coupled products from cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for the construction of complex molecular architectures.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases, making them useful in medicinal chemistry.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors and anticancer agents. The unique structure of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid may offer advantages in drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its boronic acid group allows for functionalization and incorporation into various materials.
Mécanisme D'action
The mechanism of action of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexan)]-4-ol
- 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylate
- (Trans,trans)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid 4-(trans-4-pentylcyclohexyl)phenyl ester
Uniqueness
What sets (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid apart from similar compounds is its unique combination of a boronic acid group with a bicyclohexane structure
Propriétés
Formule moléculaire |
C15H27BO2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
[2-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h12-13,17-18H,2-11H2,1H3 |
Clé InChI |
IJZWLLTVNCCMFP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(CCCC1)C2CCC(CC2)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)



![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)


![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)

